2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine
Description
This compound features a pyrimidine core substituted with a methyl group at position 4, a methoxy group at position 2, and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 3-methoxyphenyl group (Fig. 1). The structure is characterized by:
- Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, enhancing metabolic stability and influencing electronic properties.
- Substituents: The 3-methoxyphenyl group introduces electron-donating effects, while the methyl and methoxy groups on the pyrimidine modulate solubility and steric bulk.
Synthetic routes likely involve cyclization reactions for oxadiazole formation (e.g., using HOBt/EDC·HCl coupling agents as in ) and nucleophilic substitutions for methoxy groups . Structural validation via $^1$H/$^13$C NMR, HRMS, and X-ray crystallography (using SHELX programs, ) ensures accuracy .
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-12(8-16-15(17-9)21-3)14-18-13(19-22-14)10-5-4-6-11(7-10)20-2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPIKKCOYKTYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might begin with the synthesis of the oxadiazole ring, followed by its attachment to the pyrimidine core through a series of condensation and cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the oxadiazole ring can produce amines or alcohols .
Scientific Research Applications
2-Methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may have therapeutic applications due to its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it could bind to active sites of enzymes, altering their activity and affecting downstream processes .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Effects: The 3-methoxyphenyl group in the target compound and ’s butanoic acid derivative enhances solubility compared to electron-withdrawing groups (e.g., nitro in ’s analog) . Methoxy vs. Methoxy groups improve lipophilicity and membrane permeability .
Heterocyclic Core Differences: Pyrimidine vs. Oxadiazole vs. Piperazine (Letermovir): Letermovir’s piperazine-linked 3-methoxyphenyl group contributes to conformational flexibility and bioavailability, contrasting with the rigid oxadiazole in the target compound .
Physicochemical Properties
Table 2: Solubility and Stability Comparison
- Target Compound : Moderate lipophilicity (LogP ~2.8) balances membrane permeability and solubility. The oxadiazole ring resists hydrolysis, enhancing stability .
Biological Activity
The compound 2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine is a derivative of pyrimidine and oxadiazole, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include its cytotoxicity against cancer cell lines and potential as an antitumor agent .
Anticancer Properties
Recent studies have highlighted the compound's efficacy against different cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 13.42 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (breast cancer) | 28.89 | Inhibition of cell proliferation |
| A549 (lung cancer) | 8.3 | Cell cycle arrest at G1 phase |
| HCT116 (colon cancer) | 52.56 | Modulation of death receptor pathways |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to enhance the expression of cleaved caspase-3 and caspase-8 in a concentration-dependent manner, indicating its role in promoting apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
- Death Receptor Modulation : It has been reported that treatment with this compound increases the expression levels of death receptors DR5 and DR6, which are crucial for apoptosis signaling pathways .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on MCF-7 Cells : In a controlled study, treatment with varying concentrations of the compound resulted in significant cytotoxicity with an IC50 value of 13.42 μg/mL. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its selective toxicity towards cancer cells compared to normal cells .
- Xenograft Model : In vivo studies using xenograft models demonstrated that administration of the compound at doses ranging from 2.5 to 5 mg/kg significantly suppressed tumor growth, reinforcing its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
